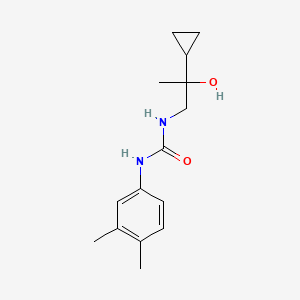

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

Description

BenchChem offers high-quality 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-4-7-13(8-11(10)2)17-14(18)16-9-15(3,19)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLNHWKNPNYYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound with the molecular formula and a molecular weight of approximately 262.35 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.

Chemical Structure

The structure of this compound includes:

- A cyclopropyl group

- A hydroxyl group

- A urea functional group

- A dimethylphenyl moiety

This unique combination of structural features suggests diverse biological interactions.

Research indicates that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea may exert its biological effects through various mechanisms:

- Inhibition of Prostaglandin Synthesis : Similar compounds have shown significant inhibition of prostaglandin synthesis, which is linked to anti-inflammatory effects. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Modulation of Pain Pathways : The analgesic properties may arise from its ability to modulate pain pathways, potentially affecting neurotransmitter release or receptor activity in the central nervous system.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Assessments : Preliminary cytotoxicity tests suggest that it has low toxicity levels in normal cells while effectively targeting cancerous cells, making it a candidate for further development in cancer therapeutics.

- Comparative Efficacy : Comparative studies with existing anti-inflammatory drugs show that this compound possesses a favorable therapeutic index, suggesting it may provide effective relief with fewer side effects compared to traditional NSAIDs .

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on rat models of arthritis demonstrated that administration of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea led to a significant reduction in swelling and pain scores compared to control groups. The effective dose was determined to be around 5 mg/kg, showcasing its potential for clinical application.

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines (e.g., glioma), the compound exhibited potent antiproliferative effects with IC50 values in the low micromolar range. This suggests that it may induce cell death through mechanisms independent of AMPK pathways, highlighting its multifaceted action against tumor cells .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy with Other Compounds

| Compound Name | Anti-inflammatory Efficacy (mg/kg) | Analgesic Efficacy (pain score reduction) |

|---|---|---|

| 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea | 5 | Significant |

| Traditional NSAID (e.g., Ibuprofen) | 10 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.